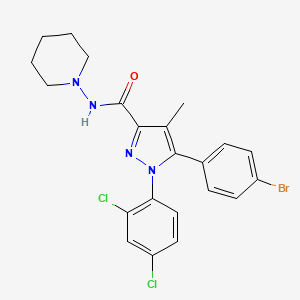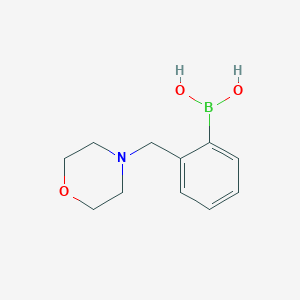
2-(Morpholinomethyl)phenylboronic acid
Descripción general
Descripción
2-(Morpholinomethyl)phenylboronic acid is an organoboron compound with a molecular formula of C11H16BNO3 . It is a boronic acid derivative that has a morpholinomethyl group attached to the phenyl ring.
Synthesis Analysis
The compound can be synthesized through various methods, including the reaction of phenylboronic acid with morpholine and formaldehyde, or by using coupling reactions between aryl or alkyl halides and boronic acids.Molecular Structure Analysis
The molecular formula of 2-(Morpholinomethyl)phenylboronic acid is C11H16BNO3, with an average mass of 221.061 Da and a mono-isotopic mass of 221.122330 Da . The boron atom in this compound is trigonal planar, and it has sp2 hybridization.Chemical Reactions Analysis
This compound has been shown to exhibit unique properties, including high reactivity towards various functional groups, and high selectivity in certain reactions. It is also stable and easily synthesized, making it a promising candidate for various applications.Physical And Chemical Properties Analysis
2-(Morpholinomethyl)phenylboronic acid is a white crystalline solid that is soluble in water, ethanol, and other polar solvents . The melting point of this compound is around 222-226°C, and it has a boiling point of around 394.146°C at 760 mmHg .Aplicaciones Científicas De Investigación
Anticancer Potential
2-(Morpholinomethyl)phenylboronic acid and related compounds have demonstrated significant potential in experimental oncology. Specifically, studies have found these compounds to be effective in inducing apoptosis and cell cycle arrest in ovarian cancer cells. They exhibit a phase cycle-specific mode of action, highlighting their promise as anticancer agents (Psurski et al., 2018).
Application in Cellulose Depolymerization
These compounds have also been utilized in the hydrolytic dissolution of cellulose in water. The ability to efficiently depolymerize cellulose into water-soluble oligosaccharides at neutral pH values opens avenues for innovative applications in materials science and bioengineering (Levi et al., 2016).
Role in Synthesis of Isoquinoline Derivatives
Another notable application is in the synthesis of isoquinoline derivatives. 2-(Morpholinomethyl)phenylboronic acid has been used in organic synthesis to achieve alpha-arylation of β-diketones and natural β-oxo lactones, contributing to advancements in synthetic chemistry (Ganina et al., 2005).
Advancements in Crystal Engineering
In the field of crystal engineering, phenylboronic acid derivatives demonstrate a variety of conformations that are advantageous for co-crystal design. This has implications in developing new materials with specific molecular architectures (Varughese et al., 2011).
Drug Delivery Systems
Phenylboronic acid-based materials, including derivatives of 2-(Morpholinomethyl)phenylboronic acid, are explored in constructing glucose-responsive systems for insulin delivery. This research is pivotal in advancing drug delivery technologies, particularly in diabetes management (Ma & Shi, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBOZSTIQMBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471367 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinomethyl)phenylboronic acid | |
CAS RN |
223433-45-2 | |
| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Morpholin-4-ylmethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



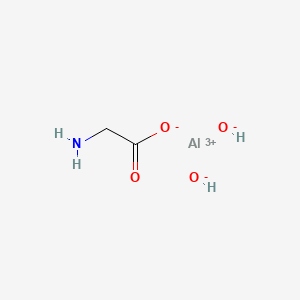
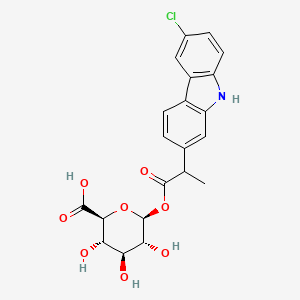
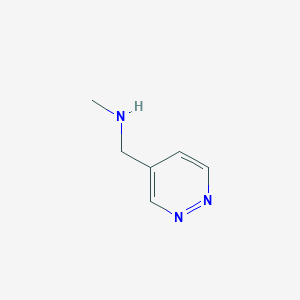
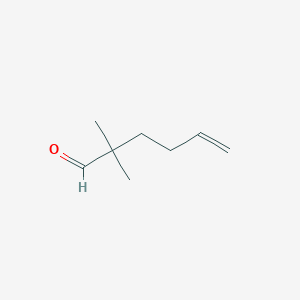
![7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1365128.png)
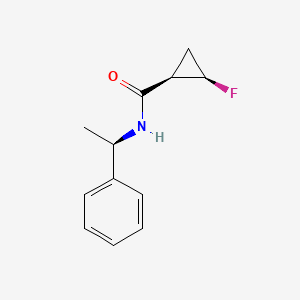
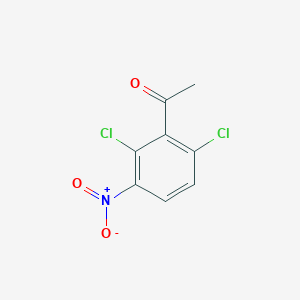

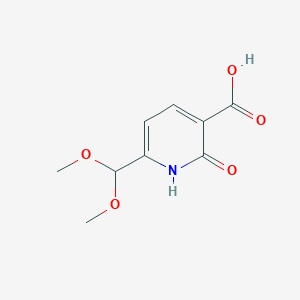
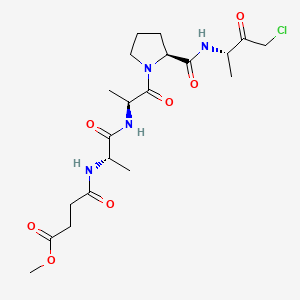
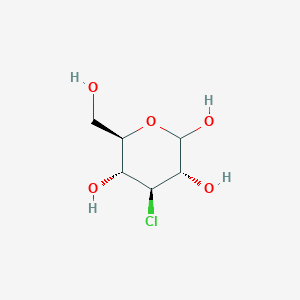
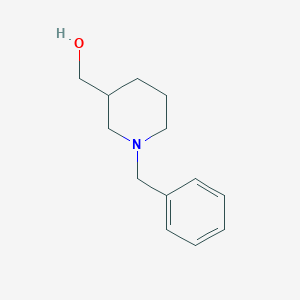
![Chloromethyl (2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B1365146.png)
